![molecular formula C19H22N2O5S B2947383 N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797900-75-4](/img/structure/B2947383.png)

N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

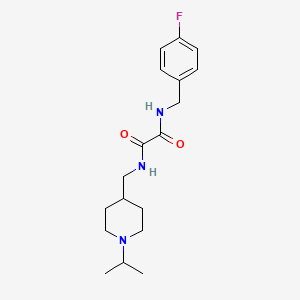

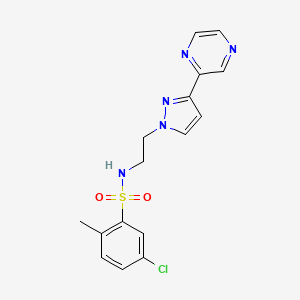

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It also contains an oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . Oxazoles can be synthesized through several methods, including the Robinson-Gabriel synthesis which involves the cyclodehydration of certain oximes .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. The sulfonamide group would add additional complexity .Aplicaciones Científicas De Investigación

Novel Synthesis and Impurities

Research has explored novel synthesis methods for sulfonamide compounds, including omeprazole, which shares a similar sulfonamide functional group. Novel synthesis techniques aim to overcome challenges related to pharmaceutical impurities, offering insights into the development of proton pump inhibitors and other related drugs. This area of study is crucial for enhancing drug purity and efficacy (Saini et al., 2019).

Environmental Impact and Removal

Sulfonamides, due to their persistence as organic pollutants, pose environmental challenges. Studies have focused on the contamination and removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques. This research is essential for understanding the environmental fate of these compounds and developing methods to mitigate their impact on ecosystems (Prasannamedha et al., 2020).

Therapeutic Applications and Patent Reviews

Sulfonamide inhibitors, particularly in the context of antibacterial and antiviral therapies, have been extensively reviewed in patents. These compounds, due to their broad-spectrum activity, are significant in developing treatments for a range of infections and conditions, including cancer and Alzheimer's disease (Gulcin & Taslimi, 2018). Antiglaucoma therapies have also benefited from sulfonamide-based carbonic anhydrase inhibitors, highlighting the versatility of sulfonamide compounds in therapeutic applications (Masini et al., 2013).

Antioxidant Capacity and Environmental Remediation

The role of sulfonamide compounds in environmental remediation and their antioxidant capacities has been explored. Studies on the decolorization assay of antioxidant capacity and the treatment of organic pollutants highlight the potential of sulfonamide derivatives in addressing environmental challenges and oxidative stress (Ilyasov et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential antibacterial properties, given its structural similarity to known sulfonamide antibiotics. Additionally, the oxazole ring could be a point of interest for medicinal chemists due to its presence in several biologically active compounds .

Propiedades

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-19(25-3,14-8-6-5-7-9-14)13-20-27(23,24)15-10-11-17-16(12-15)21(2)18(22)26-17/h5-12,20H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOHIXBAKCYQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)

![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)

![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)